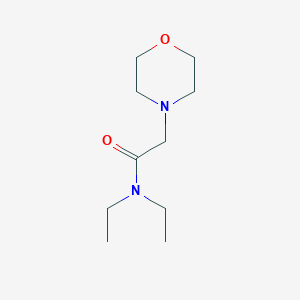

N,N-Diethylmorpholinoacetamide

Descripción

N,N-Diethylmorpholinoacetamide (CAS: 2020-98-6) is a substituted acetamide derivative characterized by a morpholino group (a six-membered ring containing one nitrogen and two oxygen atoms) and diethyl substituents on the acetamide nitrogen. Its systematic name is 2-((4-Allyl-6-methoxy-α-morpholino-o-tolyl)oxy)-N,N-diethylacetamide, reflecting its complex structure with allyl, methoxy, and morpholino-functionalized aromatic moieties .

Propiedades

Fórmula molecular |

C10H20N2O2 |

|---|---|

Peso molecular |

200.28 g/mol |

Nombre IUPAC |

N,N-diethyl-2-morpholin-4-ylacetamide |

InChI |

InChI=1S/C10H20N2O2/c1-3-12(4-2)10(13)9-11-5-7-14-8-6-11/h3-9H2,1-2H3 |

Clave InChI |

ILQDHURAVZLUPT-UHFFFAOYSA-N |

SMILES |

CCN(CC)C(=O)CN1CCOCC1 |

SMILES canónico |

CCN(CC)C(=O)CN1CCOCC1 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

N,N-Diethylacetamide (CAS: 685-91-6)

- Structure: Simpler acetamide with diethyl groups on the nitrogen, lacking the morpholino and aromatic substituents.

- Properties : A colorless liquid miscible with water and organic solvents, with a boiling range of 164.58–167.58°C .

- Comparison: The absence of the morpholino group reduces polarity and hydrogen-bonding capacity, making it a versatile solvent (e.g., in polymer processing). In contrast, N,N-Diethylmorpholinoacetamide’s morpholino and aromatic groups likely enhance hydrophilicity and structural rigidity, favoring applications in targeted drug delivery or as a monomer in polyimides .

N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (CAS: 338749-93-2)

- Structure: Features a morpholino-acetamide backbone with a thiazolyl ring and 2-chlorophenyl substituent.

- Comparison: The thiazolyl and chlorophenyl groups may enhance binding to biological targets (e.g., kinases or receptors), whereas N,N-Diethylmorpholinoacetamide’s allyl and methoxy groups could improve solubility or metabolic stability. This highlights how substituent choice tailors compounds for specific pharmacological or material science applications .

N-Phenylacetamide (Acetanilide, CAS: 103-84-4)

- Structure : Simplest aromatic acetamide, with a phenyl group directly attached to the acetamide nitrogen.

- Properties: Historically used as an analgesic and antipyretic, now primarily a synthetic intermediate.

- Comparison: The lack of nitrogenous heterocycles (e.g., morpholino) limits its utility in modern drug design. N,N-Diethylmorpholinoacetamide’s morpholino group provides sites for hydrogen bonding and interactions with biological targets, making it more suitable for advanced therapeutic agents .

Physical and Chemical Properties

- Solubility: Morpholino-containing compounds (e.g., ) typically exhibit higher water solubility than purely alkyl-substituted acetamides (e.g., N,N-Diethylacetamide) due to the oxygen-rich morpholine ring.

- Thermal Stability: The distilling range of N,N-Dimethylacetamide (164.58–167.58°C) suggests that alkylated acetamides are volatile liquids . N,N-Diethylmorpholinoacetamide’s larger molecular weight and aromaticity likely increase its boiling point and thermal stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.